molecular formula C13H20ClN B13748091 3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1173046-76-8

3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)

Cat. No.: B13748091
CAS No.: 1173046-76-8
M. Wt: 225.76 g/mol
InChI Key: YUEXJUSWCZVULA-UHFFFAOYSA-N
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Description

3-(3-Methyl-benzyl)-piperidine hydrochloride is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with a 3-methyl-benzyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-benzyl)-piperidine hydrochloride typically involves the alkylation of piperidine with 3-methyl-benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol.

Industrial Production Methods: On an industrial scale, the production of 3-(3-Methyl-benzyl)-piperidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The piperidine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Piperidine derivatives, amines.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

3-(3-Methyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Benzyl-piperidine hydrochloride
  • 3-(4-Methyl-benzyl)-piperidine hydrochloride
  • 3-(2-Methyl-benzyl)-piperidine hydrochloride

Comparison: 3-(3-Methyl-benzyl)-piperidine hydrochloride is unique due to the specific positioning of the methyl group on the benzyl ring. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs. For instance, the presence of the methyl group at the 3-position may enhance its lipophilicity and alter its interaction with hydrophobic pockets in target proteins.

Properties

CAS No.

1173046-76-8

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-11-4-2-5-12(8-11)9-13-6-3-7-14-10-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H

InChI Key

YUEXJUSWCZVULA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2CCCNC2.Cl

Origin of Product

United States

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